REACTION_CXSMILES
|
Cl[C:2]1[C:3]([F:21])=[CH:4][C:5]2[C:6]([CH:20]=1)=[N:7][C:8]1[N:9]([CH3:19])[CH:10]=[C:11]([C:16]([OH:18])=[O:17])[C:12](=[O:15])[C:13]=1[CH:14]=2.[OH:22][CH2:23][CH2:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>N1C=CC=CC=1>[F:21][C:3]1[C:2]([N:28]2[CH2:29][CH2:30][N:25]([CH2:24][CH2:23][OH:22])[CH2:26][CH2:27]2)=[CH:20][C:6]2=[N:7][C:8]3[N:9]([CH3:19])[CH:10]=[C:11]([C:16]([OH:18])=[O:17])[C:12](=[O:15])[C:13]=3[CH:14]=[C:5]2[CH:4]=1.[N:9]1[C:8]2[C:13](=[CH:14][CH:5]=[CH:6][N:7]=2)[CH:12]=[C:11]([C:16]([OH:18])=[O:17])[CH:10]=1
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Name
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8-chloro-7-fluoro-1-methyl-4-oxo-1,4-dihydro-benzo[b][1,8]naphthyridine-3-carboxylic acid
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Quantity
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1.6 g
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Type
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reactant
|
Smiles
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ClC=1C(=CC=2C(=NC=3N(C=C(C(C3C2)=O)C(=O)O)C)C1)F
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Name
|
|
Quantity
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6.8 g
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Type
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reactant
|
Smiles
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OCCN1CCNCC1
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Name
|
|
Quantity
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16 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentrating the reaction mixture to dryness under reduced pressure
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Type
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ADDITION
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Details
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by adding 0.4 cm3 of acetic acid
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Type
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CUSTOM
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Details
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The precipitate obtained
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Type
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WASH
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Details
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washed with twice 10 cm3 of water
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Type
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CUSTOM
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Details
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recrystallized twice from 10 cm3 of dimethyl-formamide
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Name
|
|
Type
|
product
|
Smiles
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FC1=CC=2C(=NC=3N(C=C(C(C3C2)=O)C(=O)O)C)C=C1N1CCN(CC1)CCO
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Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=CN=C12)C(=O)O
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Name
|
|
Type
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product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |